molecular formula C7H16ClNO B2566328 3-Methylazepan-3-ol hydrochloride CAS No. 1823252-87-4

3-Methylazepan-3-ol hydrochloride

Cat. No.: B2566328
CAS No.: 1823252-87-4
M. Wt: 165.66
InChI Key: LSTDMUGHSTUVSL-UHFFFAOYSA-N
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Description

3-Methylazepan-3-ol hydrochloride (CAS 1823252-87-4) is a chemical building block of interest in medicinal chemistry and organic synthesis. With a molecular formula of C7H16ClNO and a molecular weight of 165.66 g/mol , this compound features a seven-membered azepane ring substituted with a methyl and a hydroxyl group at the same carbon atom, which is available as its stable hydrochloride salt. Its primary research application lies in its role as a versatile synthetic intermediate. The structure of this compound, a substituted azepane, is a key scaffold in pharmaceutical research. For instance, it is structurally related to the synthetic pathways of complex neuroactive compounds, such as the dopamine receptor antagonist butaclamol . This relationship highlights its potential value in constructing pharmacologically relevant molecules for central nervous system (CNS) research. The compound is offered with a high purity specification, typically 97% or higher . Researchers can procure it from various global stocks in quantities ranging from 100mg to 5g . This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylazepan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(9)4-2-3-5-8-6-7;/h8-9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTDMUGHSTUVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Structural Elucidation and Stereochemical Assignment of 3 Methylazepan 3 Ol Hydrochloride

Advanced Spectroscopic Techniques for Structure Determination

The definitive determination of a molecule's structure, such as 3-Methylazepan-3-ol (B2829544) hydrochloride, relies heavily on a suite of advanced spectroscopic methods. However, specific experimental data for this compound are not available in published literature.

High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field ¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of a molecule. For 3-Methylazepan-3-ol hydrochloride, which possesses a seven-membered azepane ring with a methyl and a hydroxyl group at the C3 position, these techniques would be invaluable. One-dimensional ¹H NMR would reveal the number of unique proton environments, their chemical shifts, and their coupling patterns, providing insights into the connectivity and conformation of the azepane ring. ¹³C NMR would complement this by identifying the number of distinct carbon environments.

Furthermore, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and to establish the complete bonding network. Solid-state NMR could provide additional information about the compound's structure and dynamics in the solid phase. At present, no such detailed NMR data or assignments for this compound have been reported in scientific literature.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

AtomHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
C-CH₃~1.2~25
C3-~70
Azepane Ring CH₂1.5 - 3.520 - 60
NH₂⁺Broad singlet-
OHBroad singlet-

Note: This table is purely illustrative and is not based on experimental data.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio. For this compound (C₇H₁₆ClNO), HRMS would confirm its elemental composition. Tandem mass spectrometry (MS/MS) would involve the fragmentation of the parent ion, and the resulting fragmentation pattern would offer vital clues about the molecule's structure, such as the loss of the methyl group, the hydroxyl group, or portions of the azepane ring. This information is currently not available in the public record.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 3-Methylazepan-3-ol

IonPredicted Exact Mass
[M+H]⁺ (free base)130.1232
[M]⁺ (free base)129.1154

Note: This table is based on theoretical calculations for the free base C₇H₁₅NO.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, one would expect to observe characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the ammonium (B1175870) salt, C-H stretches of the alkyl groups, and C-N and C-O stretching vibrations. The absence of published IR and Raman spectra for this compound prevents a detailed functional group analysis.

Table 3: Expected Vibrational Spectroscopy Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Technique
O-H Stretch3200-3600 (broad)IR
N-H Stretch (Ammonium)2800-3200 (broad)IR
C-H Stretch (Alkyl)2850-2960IR, Raman
C-O Stretch1050-1150IR
C-N Stretch1020-1250IR

Note: This table represents typical ranges for the expected functional groups.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Since 3-Methylazepan-3-ol is a chiral molecule, containing a stereocenter at the C3 position, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be the definitive methods for determining its absolute configuration (R or S). These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental ECD and VCD spectra with those predicted by quantum chemical calculations for each enantiomer, the absolute stereochemistry can be assigned. No ECD or VCD studies have been published for this compound.

X-ray Crystallography for Solid-State Structure and Stereochemistry

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and the conformation of the azepane ring. Crucially, for a crystalline sample of a single enantiomer, X-ray crystallography can unambiguously determine the absolute stereochemistry. The lack of any published crystal structure data for this compound means that its solid-state conformation and packing arrangement remain unknown.

Electron Diffraction (ED) for Microcrystalline Samples

In cases where suitable single crystals for X-ray diffraction cannot be obtained, electron diffraction (ED) on microcrystalline samples can be a powerful alternative for structure determination. This technique has gained prominence for its ability to elucidate the structures of complex molecules from very small crystals. As with the other analytical methods, no electron diffraction studies have been reported for this compound.

Integrated Approaches for Complex Structural Determination of this compound

The unambiguous structural and stereochemical assignment of this compound necessitates a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to a comprehensive understanding of the molecule's architecture. The primary tools for this endeavor include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of publicly available experimental data for this specific molecule, the following sections outline the expected data and their interpretation based on the known structure and principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their connectivity through spin-spin coupling, and their chemical shifts, which are indicative of the local electronic environment.

Expected ¹H NMR Data and Interpretation:

Methyl Group (CH₃): A singlet or a doublet (if coupled to a chiral center) in the upfield region (δ 1.0-1.5 ppm) corresponding to the methyl protons at the C3 position.

Methylene (B1212753) Groups (CH₂): A series of complex multiplets in the region of δ 1.5-3.5 ppm, corresponding to the five methylene groups of the azepane ring. The protons of each methylene group are diastereotopic due to the chiral center at C3, leading to more complex splitting patterns.

N-H Proton: A broad signal, the chemical shift of which would be highly dependent on the solvent and concentration, arising from the protonated amine.

O-H Proton: A signal for the hydroxyl proton, which may be a sharp singlet or a broad peak, and its position would also be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of non-equivalent carbon atoms in the molecule.

Expected ¹³C NMR Data and Interpretation:

Methyl Carbon: A signal in the upfield region (δ 20-30 ppm).

Azepane Ring Carbons: Five distinct signals for the methylene carbons of the ring, with their chemical shifts influenced by their proximity to the nitrogen atom and the hydroxyl group. The C2 and C7 carbons adjacent to the nitrogen would be expected to resonate at a lower field (δ 40-60 ppm) compared to the other ring carbons.

Quaternary Carbon (C3): A signal for the carbon atom bearing the methyl and hydroxyl groups, expected to be in the δ 60-80 ppm range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

Expected Mass Spectrometry Data:

Molecular Ion Peak: In an electrospray ionization (ESI) mass spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected at m/z 130.12, representing the free base (C₇H₁₅NO).

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of water (H₂O) from the molecular ion, leading to a fragment at m/z 112.11. Another characteristic fragmentation would be the cleavage of the azepane ring, yielding various smaller charged fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretch: A medium to strong, broad absorption in the range of 2400-3200 cm⁻¹ characteristic of the ammonium salt.

C-H Stretch: Sharp absorption bands just below 3000 cm⁻¹ for the C-H bonds of the methyl and methylene groups.

C-O Stretch: An absorption in the 1050-1150 cm⁻¹ region corresponding to the C-O single bond.

By integrating the data from these spectroscopic methods, a detailed and confident structural assignment of this compound can be achieved. The NMR data provides the carbon-hydrogen framework and connectivity, the mass spectrometry confirms the molecular weight and offers clues to the structure through fragmentation, and the IR spectroscopy identifies the key functional groups.

Mechanistic Investigations into the Formation and Reactivity of 3 Methylazepan 3 Ol Hydrochloride

Reaction Pathway Delineation and Kinetic Studies

The formation of 3-Methylazepan-3-ol (B2829544) hydrochloride can be conceptualized through a multi-step synthetic route. A plausible and commonly employed pathway involves the nucleophilic addition of a methyl group to a carbonyl precursor, specifically an azepan-3-one (B168768) derivative. This is typically followed by an acidic workup to yield the tertiary alcohol and subsequent formation of the hydrochloride salt.

The primary reaction pathway can be delineated as follows:

Nucleophilic Addition: The key bond-forming step is the reaction of an N-protected azepan-3-one with a methyl organometallic reagent, such as methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the azepan-3-one.

Formation of the Alkoxide Intermediate: This nucleophilic attack results in the formation of a magnesium or lithium alkoxide intermediate.

Protonation: Subsequent aqueous acidic workup protonates the alkoxide to yield the tertiary alcohol, 3-Methylazepan-3-ol.

Hydrochloride Salt Formation: Treatment of the resulting free base with hydrochloric acid (HCl) affords the final product, 3-Methylazepan-3-ol hydrochloride.

Kinetic studies of analogous reactions involving the addition of Grignard reagents to ketones have shown that the reaction rate is typically first order with respect to both the ketone and the Grignard reagent. The rate-determining step is generally the nucleophilic attack of the organometallic reagent on the carbonyl carbon.

Table 1: Illustrative Kinetic Data for the Formation of a Tertiary Alcohol via Grignard Reaction

Experiment[Azepan-3-one] (mol/L)[CH₃MgBr] (mol/L)Initial Rate (mol/L·s)
10.10.11.5 x 10⁻⁴
20.20.13.0 x 10⁻⁴
30.10.23.1 x 10⁻⁴

Note: The data in this table is illustrative and represents a typical kinetic profile for such a reaction.

The slow kinetics of cyclization for seven-membered rings like azepane can present challenges in their synthesis. nih.gov However, in this case, the core azepane ring is pre-formed, and the focus is on the functionalization at the 3-position.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount for a comprehensive understanding of the reaction mechanism. In the proposed synthesis of 3-Methylazepan-3-ol, the primary intermediate is the magnesium or lithium alkoxide of 3-methylazepan-3-ol.

Due to their transient and reactive nature, these intermediates are often challenging to isolate. However, their existence can be inferred through spectroscopic techniques. For instance, in-situ NMR spectroscopy can be a powerful tool for monitoring the progress of the reaction and detecting the formation of intermediates. nih.gov A detailed mechanistic investigation into the reaction of 3-methylpentanoic acid with Meldrum's acid utilizing online NMR spectroscopy has demonstrated the utility of this technique. nih.gov

The key intermediate in the formation of 3-Methylazepan-3-ol is the tertiary alkoxide formed after the addition of the methyl group.

Characterization of the Alkoxide Intermediate (Hypothetical):

¹³C NMR: A significant downfield shift of the carbonyl carbon signal (typically >200 ppm) in the starting azepan-3-one to an upfield signal characteristic of an alkoxide-bound carbon (around 70-80 ppm) would be expected.

IR Spectroscopy: The disappearance of the strong C=O stretching frequency (around 1715 cm⁻¹) of the ketone would be a clear indicator of the reaction's progress.

Following the acidic workup, the final product, 3-Methylazepan-3-ol, can be fully characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Transition State Analysis and Energy Landscapes

The transition state for the nucleophilic addition of the methyl group to the carbonyl carbon is a critical point on the reaction's energy landscape. Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide valuable insights into the geometry and energy of this transition state.

The transition state is believed to involve a four-centered or six-centered arrangement, depending on the nature of the organometallic reagent and the solvent. In the case of a Grignard reagent, a cyclic transition state involving the magnesium atom coordinating with the carbonyl oxygen is often proposed. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the methyl group.

Table 2: Illustrative Calculated Energies for the Reaction Pathway

SpeciesRelative Energy (kcal/mol)
Reactants (Azepan-3-one + CH₃MgBr)0
Transition State+15 to +25
Alkoxide Intermediate-10 to -20
Product (3-Methylazepan-3-ol)-25 to -35

Note: These energy values are illustrative and would require specific DFT calculations for the actual system.

Plausible reaction pathways can be elucidated through computational modeling. For instance, in the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles, different reaction pathways were proposed and likely intermediates identified.

Influence of Catalyst Structure and Reaction Environment on Mechanism and Selectivity

While the core reaction of a Grignard addition may not be catalytic in the traditional sense, the reaction environment, including the solvent and any additives, can significantly influence the reaction mechanism and selectivity.

Solvent Effects: The choice of solvent is crucial for the stability and reactivity of the organometallic reagent. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used as they solvate the magnesium or lithium cation, preventing aggregation and enhancing the nucleophilicity of the methyl group.

Lewis Acid Catalysis: In some cases, the addition of a Lewis acid can enhance the electrophilicity of the carbonyl carbon and accelerate the reaction. However, this must be done with care to avoid side reactions. The use of various catalysts, including Lewis acids, has been explored in the synthesis of 3-substituted indoles, highlighting their role in improving reaction efficiency and selectivity. whiterose.ac.uk

Protecting Groups: If the nitrogen atom of the azepane ring is unprotected, it can react with the organometallic reagent. Therefore, the use of a suitable N-protecting group (e.g., Boc, Cbz) is often necessary to ensure that the reaction occurs selectively at the carbonyl group. The choice of protecting group can also influence the conformation of the ring and potentially the stereoselectivity of the addition if a chiral center is present.

Temperature: The reaction temperature is a critical parameter. Low temperatures are often employed to control the reactivity of the organometallic reagent and minimize side reactions, such as enolization of the ketone.

The development of efficient synthetic methods for seven-membered azacycles has been hindered by slow cyclization kinetics. nih.gov However, by utilizing pre-formed cyclic precursors, the focus shifts to the control of functionalization. The use of catalysts is prevalent in the synthesis of various cyclic amines, where they can influence both the rate and the outcome of the reaction. organic-chemistry.org

Computational Chemistry in the Research of 3 Methylazepan 3 Ol Hydrochloride

Molecular Modeling and Conformational Analysis of 3-Methylazepan-3-ol (B2829544) Hydrochloride

The seven-membered azepane ring of 3-Methylazepan-3-ol hydrochloride is inherently flexible, capable of adopting multiple low-energy conformations. Molecular modeling and conformational analysis are essential for identifying the most stable arrangements of the atoms and understanding the dynamic equilibrium between them.

The conformational space of the azepane ring is complex, with several possible chair, boat, and twist-boat forms. For this compound, the presence of a methyl and a hydroxyl group at the C3 position, along with the protonated nitrogen atom, further complicates this landscape.

Conformational space exploration begins with generating a wide range of possible three-dimensional structures. This can be achieved through systematic grid searches of rotatable bonds or stochastic methods like molecular dynamics simulations. Following the generation of this initial set of conformers, energy minimization is performed using computational methods. This process computationally "relaxes" each structure into its nearest local energy minimum. The goal is to identify all low-energy conformers that could be significantly populated at room temperature. For a substituted azepane ring, the chair and twist-chair conformations are often the most stable. The relative energies of these conformers determine their population in equilibrium. The substitution at the C3 position will influence the preference for either an axial or equatorial orientation of the methyl and hydroxyl groups to minimize steric hindrance.

Torsional potential energy scans are a key technique for mapping the energy landscape associated with the rotation around specific bonds. For this compound, scanning the dihedral angles within the azepane ring helps to identify the energy barriers between different conformations (e.g., the barrier to ring inversion from a chair to a twist-boat form).

These scans are performed by systematically rotating a specific dihedral angle in small increments (e.g., 10-15 degrees) and calculating the molecule's potential energy at each step, optimizing the remaining geometry. The resulting energy profile reveals the locations of energy minima (stable conformers) and transition states (energy maxima). This information is critical for understanding the dynamic behavior of the ring system. The relative energies obtained from these calculations can then be used with the Boltzmann distribution equation to estimate the equilibrium populations of each conformer at a given temperature, providing a theoretical picture of the conformational distribution.

The C3 atom in 3-Methylazepan-3-ol is a stereocenter, meaning the molecule exists as a pair of enantiomers: (R)-3-Methylazepan-3-ol and (S)-3-Methylazepan-3-ol. Computational methods can be used to study these stereoisomers. While the enantiomers themselves have identical energies, their interaction with other chiral molecules would differ.

More relevant to computational study is the analysis of diastereomers if additional stereocenters were present. For the existing structure, computational studies focus on the interconversion between different conformers of a single enantiomer. By calculating the energy barriers for these conformational changes, it is possible to determine the timescale of interconversion. If the barriers are low, the conformers will rapidly interconvert at room temperature, resulting in an averaged set of properties. If the barriers are high, individual conformers might be stable enough to be observed separately. These studies provide insight into the molecule's structural flexibility.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations delve into the electronic structure of this compound, providing a more profound understanding of its properties and chemical reactivity than is possible with simpler molecular mechanics models.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for molecules of this size. DFT can be employed to elucidate potential reaction mechanisms involving this compound. For instance, if this molecule were to participate in a reaction, DFT could be used to model the structures and energies of reactants, transition states, and products.

By mapping the entire reaction coordinate, a detailed energy profile can be constructed. This profile reveals the activation energy, which is crucial for predicting reaction rates. Furthermore, DFT can predict selectivity in reactions. For example, in reactions where multiple products are possible, DFT calculations can determine the relative energies of the transition states leading to each product. The pathway with the lowest energy barrier is typically the favored one, thus allowing for the prediction of the major product. This predictive power is invaluable for designing synthetic routes and understanding chemical reactivity.

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound. For this compound, methods like DFT can be used to calculate various spectroscopic parameters.

No Specific Research Data Available for this compound in Computational Chemistry

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific published research on the chemical compound This compound within the domain of computational chemistry. As a result, the generation of an article detailing its use in free energy calculations, rational design, and virtual screening, as per the requested outline, cannot be fulfilled at this time.

The initial investigation for "this compound" and its applications in computational studies did not yield any relevant scholarly articles or datasets. Broader searches on the parent molecule, azepane, and its derivatives provided general insights into the computational analysis of this class of seven-membered nitrogen-containing heterocyclic compounds. These studies confirm the use of computational methods in understanding the structure, reactivity, and potential applications of azepane-based molecules in medicinal chemistry. nih.govresearchgate.netmdpi.comnih.gov

However, none of the available literature specifically addresses This compound . The requested sections of the article, "5.2.3. Free Energy Calculations for Reaction Thermodynamics and Kinetics" and "5.3. Rational Design and Virtual Screening of this compound Derivatives," require specific data and research findings that are not present in the public domain for this particular compound.

General methodologies for computational chemistry in drug discovery, such as the use of density functional theory (DFT) for predicting molecular properties, molecular docking to study ligand-protein interactions, and virtual screening to identify potential drug candidates, are well-established for various chemical scaffolds. nih.govnih.govresearchgate.net For instance, studies on other azepane derivatives have successfully employed these techniques to design and evaluate new therapeutic agents. researchgate.netnih.gov

Without specific studies on This compound , any attempt to generate the requested content would involve speculation or the presentation of data for unrelated compounds, which would not adhere to the strict focus on the specified chemical.

Therefore, until research focusing on the computational analysis of This compound is published, it is not possible to provide a scientifically accurate and detailed article on this specific topic.

Chemical Transformations and Derivatization Strategies for 3 Methylazepan 3 Ol Hydrochloride

Functional Group Modifications on the Azepane Scaffold

The presence of both a hydroxyl group and a nitrogen atom on the azepane ring offers multiple sites for functionalization.

The tertiary nature of the hydroxyl group in 3-Methylazepan-3-ol (B2829544) dictates its reactivity.

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions that readily oxidize primary and secondary alcohols. This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical oxidation mechanism involving the formation of a carbonyl group. Therefore, direct oxidation of the hydroxyl group in 3-Methylazepan-3-ol to a ketone is not a feasible transformation under mild oxidizing conditions. More forceful oxidation would likely lead to the cleavage of carbon-carbon bonds.

Esterification: The hydroxyl group can undergo esterification to form the corresponding esters. This reaction is typically carried out by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen chloride by-product. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is also a viable method. masterorganicchemistry.comyoutube.comuakron.edu The reactivity in esterification can be influenced by steric hindrance around the tertiary hydroxyl group.

Etherification: Ether derivatives can be prepared through reactions such as the Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Given the presence of the amine functionality, careful selection of reagents and reaction conditions is necessary to avoid competing N-alkylation.

A summary of potential reactions at the hydroxyl group is presented in Table 1.

Reaction TypeReagents and ConditionsExpected Product
OxidationStandard oxidizing agents (e.g., PCC, PDC, Swern)No reaction
EsterificationAcyl chloride, pyridine3-Acyloxy-3-methylazepane
Acid anhydride, base3-Acyloxy-3-methylazepane
Carboxylic acid, acid catalyst (Fischer)3-Acyloxy-3-methylazepane
Etherification1. Strong base (e.g., NaH) 2. Alkyl halide (R-X)3-Alkoxy-3-methylazepane

Table 1: Hypothetical Reactions at the Hydroxyl Group of 3-Methylazepan-3-ol

The secondary amine in the azepane ring is a nucleophilic center and can readily undergo various transformations.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents. The reaction typically proceeds in the presence of a base to neutralize the resulting acid. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. Selective mono-N-alkylation of amino alcohols can be challenging but can be achieved under specific conditions, for example, through chelation with reagents like 9-BBN. organic-chemistry.org

N-Acylation: The secondary amine can be easily acylated with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is generally high-yielding and is a common strategy for derivatization.

These transformations are fundamental in modifying the properties of the azepane scaffold and are summarized in Table 2.

Reaction TypeReagents and ConditionsExpected Product
N-AlkylationAlkyl halide (R-X), base1-Alkyl-3-methylazepan-3-ol
Aldehyde/Ketone, reducing agent (e.g., NaBH₃CN)1-Alkyl-3-methylazepan-3-ol
N-AcylationAcyl chloride (RCOCl), base1-Acyl-3-methylazepan-3-ol
Acid anhydride ((RCO)₂O), base1-Acyl-3-methylazepan-3-ol

Table 2: Transformations at the Nitrogen Atom of 3-Methylazepan-3-ol

Direct functionalization of the methyl group on the C3 position of the azepane ring is challenging due to the high bond dissociation energy of C-H bonds in alkanes. Such transformations would typically require harsh conditions involving radical intermediates or transition-metal catalysis, which may not be compatible with the other functional groups present in the molecule. Therefore, reactions at the methyl substituent are less common and would require specialized synthetic methods.

Ring Transformations and Rearrangements of 3-Methylazepan-3-ol Hydrochloride

The azepane ring system can potentially undergo ring transformations, such as ring expansion or contraction, under specific conditions.

One plausible rearrangement for a derivative of 3-Methylazepan-3-ol is the Beckmann rearrangement . chemistrysteps.commasterorganicchemistry.comorganic-chemistry.org This would first require the oxidation of the tertiary alcohol to the corresponding ketone, 3-methylazepan-3-one, which is not feasible as previously discussed. However, if 3-methylazepan-3-one were accessible through an alternative synthetic route, it could be converted to its oxime by reaction with hydroxylamine. Treatment of this oxime with an acid catalyst would then initiate the Beckmann rearrangement. In this rearrangement, the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, leading to the formation of a seven-membered lactam. Depending on the stereochemistry of the oxime, two different lactam products could potentially be formed.

Another possibility for ring transformation involves ring expansion from a smaller ring system. For instance, substituted azepanes can be synthesized via the ring expansion of piperidine (B6355638) derivatives. rsc.org Conversely, ring contraction of azepine derivatives to form pyridines has also been reported. lifechemicals.com While these are not direct transformations of this compound itself, they represent general strategies for the synthesis and modification of the azepane core structure.

This compound as a Building Block in Complex Chemical Synthesis

Substituted azepanes are recognized as valuable building blocks in medicinal chemistry and drug discovery. lifechemicals.com The three-dimensional structure of the azepane ring can provide access to novel chemical space compared to more common five- and six-membered rings. nih.gov The presence of multiple functionalization points on this compound makes it an attractive starting material for the synthesis of more complex molecules with potential biological activity.

Q & A

Q. Optimization strategies :

  • Use in situ FTIR or HPLC to monitor reaction progress and minimize side products .
  • Adjust solvent polarity (e.g., switch from THF to DMF) to enhance intermediate stability.
  • Employ "one-pot" synthesis to reduce purification steps and improve yield, as demonstrated in articaine hydrochloride synthesis .

Advanced: How can computational modeling improve the design of stereoselective synthesis for this compound?

Answer:
Advanced synthesis requires addressing stereochemical challenges. Methodologies include:

  • Molecular docking : Predict binding affinities of intermediates to chiral catalysts (e.g., BINOL-derived phosphoric acids) to guide enantioselective steps.
  • DFT calculations : Analyze transition-state energies to identify optimal reaction pathways for hydroxylation and methylation .
  • Machine learning : Train models on existing azepane synthesis data to predict solvent/catalyst combinations for higher enantiomeric excess (ee).

Validation : Cross-validate computational predictions with experimental ee values using chiral HPLC or polarimetry .

Basic: What analytical techniques are essential for characterizing this compound purity and structure?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm methyl and hydroxyl group positions. DEPT-135 distinguishes CH₃ groups from CH₂ .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>98% by area normalization) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₇H₁₆ClNO).

Reference standards : Compare retention times and spectra with commercially available azepane derivatives .

Advanced: How can advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?

Answer:
For complex structural elucidation:

  • 2D NMR (COSY, HSQC, HMBC) : Map proton-proton correlations and long-range C-H couplings to assign stereochemistry.
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (requires high-purity crystals).
  • Dynamic NMR : Study conformational exchange processes (e.g., ring puckering in azepane) at variable temperatures .

Case study : Apply these methods to differentiate regioisomers (e.g., 3-methyl vs. 4-methyl derivatives) that may co-elute in standard HPLC .

Basic: What in vitro models are suitable for preliminary pharmacological evaluation of this compound?

Answer:

  • Receptor binding assays : Screen for activity at GPCRs (e.g., dopamine, serotonin receptors) using radioligand displacement.
  • Cell viability assays : Use HEK293 or SH-SY5Y cells to assess cytotoxicity (IC₅₀ via MTT assay) .
  • Enzyme inhibition : Test against acetylcholinesterase or monoamine oxidases via spectrophotometric methods (e.g., Ellman’s reagent).

Controls : Include known inhibitors (e.g., donepezil for acetylcholinesterase) and solvent blanks to validate results .

Advanced: How can molecular dynamics simulations predict the pharmacokinetic behavior of this compound?

Answer:

  • LogP calculation : Use software like Schrödinger’s QikProp to estimate lipophilicity and blood-brain barrier permeability.
  • Metabolism prediction : Simulate CYP450 interactions (e.g., CYP3A4 docking) to identify potential metabolites.
  • Solubility analysis : Free-energy perturbation (FEP) methods model aqueous solubility under physiological pH .

Experimental correlation : Validate predictions with in vitro ADME assays (e.g., hepatocyte microsomal stability) .

Basic: How should researchers address batch-to-batch variability in this compound synthesis?

Answer:

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to ensure consistent reaction endpoints.
  • Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading) affecting yield .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to establish storage conditions that minimize variability .

Advanced: What strategies mitigate discrepancies between computational predictions and experimental bioactivity data?

Answer:

  • Force field refinement : Tune parameters for azepane ring flexibility using quantum mechanics/molecular mechanics (QM/MM).
  • Conformational sampling : Perform enhanced sampling (e.g., metadynamics) to explore low-energy states missed in static docking.
  • Data reconciliation : Apply Bayesian statistics to integrate conflicting in silico and in vitro results into unified models .

Basic: What safety protocols are critical when handling this compound in vitro?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (OSHA 29 CFR 1910.133) .
  • Ventilation : Use fume hoods for powder weighing and reactions releasing volatile byproducts.
  • Spill management : Absorb spills with silica gel and dispose as hazardous waste (EPA guidelines) .

Advanced: How can in silico toxicology models prioritize this compound for in vivo testing?

Answer:

  • QSAR models : Predict acute toxicity (e.g., LD₅₀) using descriptors like molecular weight and H-bond donors.
  • Read-across analysis : Compare structural analogs (e.g., azepane-based drugs) with known toxicity profiles .
  • Pathway enrichment : Use Tox21/ToxCast data to flag risks related to mitochondrial dysfunction or genotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.